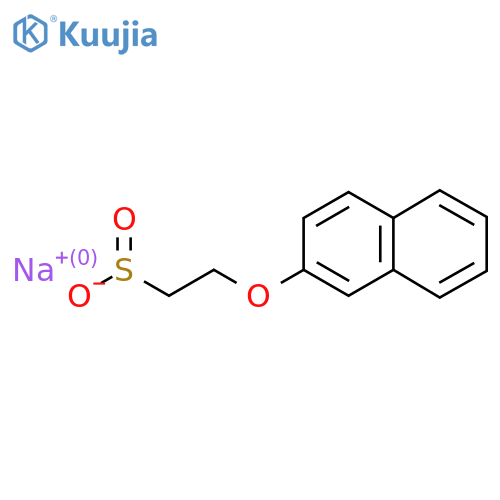

Cas no 2138147-63-2 (Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate)

2138147-63-2 structure

商品名:Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate

Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate 化学的及び物理的性質

名前と識別子

-

- EN300-723230

- 2138147-63-2

- sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate

- Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate

-

- インチ: 1S/C12H12O3S.Na/c13-16(14)8-7-15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8H2,(H,13,14);/q;+1/p-1

- InChIKey: REYSSZAKNXLCDY-UHFFFAOYSA-M

- ほほえんだ: S(CCOC1C=CC2C=CC=CC=2C=1)(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 258.03265966g/mol

- どういたいしつりょう: 258.03265966g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 250

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.6Ų

Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-723230-1.0g |

sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate |

2138147-63-2 | 1g |

$0.0 | 2023-06-06 |

Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2138147-63-2 (Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate) 関連製品

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 68551-17-7(Isoalkanes, C10-13)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量